3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Pyrazole Derivatives

Field: Organic Chemistry

Application: The compound is used in the synthesis of different pyrazole derivatives.

Results: The structural assignments were based on the analysis of their 1H/13C NMR and ESI-MS data.

Antinociceptive Action

Antinociceptive Action

Method: The antinociceptive action of MPCA was evaluated using the formalin and tail-immersion tests in mice.

Preparation of 3-Trichloromethyl-5-Chloro-1,2,4-Thiadiazole

Antinociception in Neurogenic and Inflammatory Phases

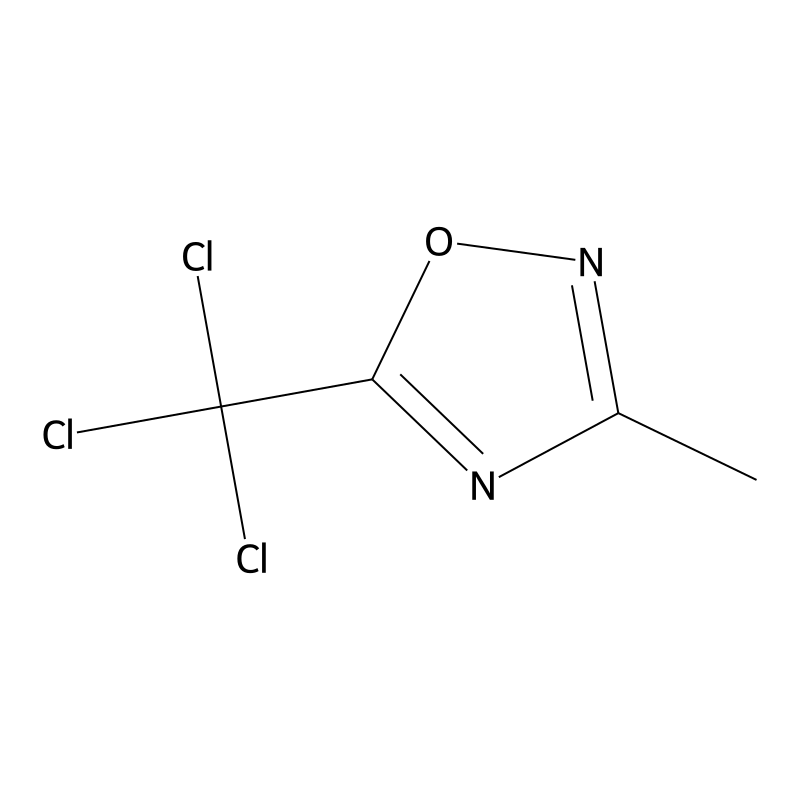

3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole is a heterocyclic compound characterized by the presence of an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. This compound has the molecular formula and a molecular weight of approximately 201.43 g/mol. It features a trichloromethyl group at the 5-position and a methyl group at the 3-position of the oxadiazole ring, contributing to its unique chemical properties and potential applications in various fields such as medicinal chemistry and materials science .

The chemical reactivity of 3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole is influenced by its functional groups. It can undergo several reactions typical of oxadiazoles:

- Nucleophilic Substitution: The trichloromethyl group is susceptible to nucleophilic attack, allowing for the substitution of chlorine atoms with various nucleophiles.

- Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocycles.

- Condensation Reactions: The compound can undergo condensation reactions with other reactive species, leading to the formation of new compounds with diverse functionalities .

The synthesis of 3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole can be achieved through various methods:

- Reaction with Trichloroacetonitrile: One common synthetic route involves the reaction between trichloroacetonitrile and nitrile sulfides, leading to the formation of the oxadiazole ring.

- Cyclization from Amidoximes: Another method includes cyclization reactions starting from amidoximes or carboxylic acid derivatives under acidic conditions .

- Functionalization of Precursor Compounds: Precursor compounds can be functionalized to introduce the trichloromethyl group at the appropriate position on the oxadiazole ring .

3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole has potential applications in several areas:

- Medicinal Chemistry: Due to its biological activity, it may serve as a scaffold for developing new pharmaceuticals.

- Agricultural Chemistry: Its properties may be leveraged in designing agrochemicals for pest control.

- Materials Science: The compound's unique structure may contribute to new materials with specific electronic or optical properties .

Interaction studies involving 3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole primarily focus on its reactivity with biological molecules and other chemical species. Investigations into its interactions with nucleophiles have shown that it can participate in substitution reactions that modify its biological activity. Further studies are needed to fully elucidate its interaction profiles and mechanisms of action in biological systems .

Several compounds share structural similarities with 3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole. Below is a comparison highlighting their uniqueness:

These comparisons illustrate that while similar compounds may share certain structural features with 3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole, their unique functional groups lead to different chemical behaviors and potential applications.

XLogP3

UNII

GHS Hazard Statements

H227 (100%): Combustible liquid [Warning Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant